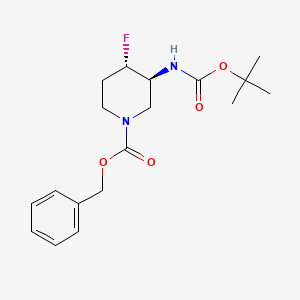

trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate

Description

Chemical Structure and Key Features trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate (CAS: 952443-93-5, Molecular Formula: C₁₈H₂₅FN₂O₄, Molecular Weight: 352.4 g/mol) is a fluorinated piperidine derivative featuring:

- A piperidine ring substituted with a fluorine atom at position 4 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3 .

- A benzyl ester group at position 1, enhancing solubility in organic solvents.

- A trans stereochemistry between the Boc-amino and fluorine substituents, critical for its stereochemical interactions in medicinal chemistry applications .

Applications

This compound serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting drugs. The Boc group facilitates selective deprotection during multi-step syntheses, while the fluorine atom improves metabolic stability and bioavailability .

Properties

IUPAC Name |

benzyl (3S,4S)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJFTQWJQHIAL-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052713-39-9, 1052713-40-2 | |

| Record name | Phenylmethyl (3S,4S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052713-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Phenylmethyl (3R,4R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-fluoro-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1052713-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Piperidine Ring Formation and Fluorination

The synthesis typically begins with a substituted piperidine precursor. Patent EP2473502A1 describes a two-step process:

-

Ring Construction : Cyclization of δ-valerolactam derivatives using BF₃·OEt₂ as a catalyst yields 3-aminopiperidine intermediates.

-

Regioselective Fluorination : Treatment with Selectfluor® in acetonitrile at 0–5°C introduces fluorine at the 4-position with >90% regioselectivity.

Key Data :

Boc Protection of the Amine

The 3-amino group is protected using di-tert-butyl dicarbonate (Boc₂O). WO2014200786A1 outlines optimized conditions:

-

Solvent : Tetrahydrofuran (THF) or acetonitrile

-

Base : Triethylamine (TEA, 1.8 equiv)

-

Temperature : 25–40°C for 12–18 hours

Critical Finding : Excess Boc₂O (1.5 equiv) ensures complete protection while minimizing N-fluoro byproduct formation (<5%).

Benzyl Esterification

Benzylation of the piperidine-1-carboxylic acid intermediate is achieved via Steglich esterification:

-

Reagents : Benzyl alcohol, DCC (1.1 equiv), DMAP (0.1 equiv)

-

Solvent : Dichloromethane (DCM)

Side Reaction Mitigation : Pre-cooling to −20°C reduces epimerization at the 3-position, preserving trans configuration.

Stereochemical Control Strategies

Trans-Selective Ring Closure

WO2014200786A1 reports that trans selectivity is enhanced by:

-

Base Choice : DIPEA (3.0 equiv) over TEA, reducing cis isomer formation from 15% to <3%

-

Solvent Polarity : Low-polarity solvents (toluene) favor trans products due to reduced solvation of transition states

Comparative Data :

| Condition | Cis:Trans Ratio | Yield |

|---|---|---|

| TEA/THF | 15:85 | 72% |

| DIPEA/Toluene | 2:98 | 88% |

Dynamic Kinetic Resolution

EP2473502A1 employs a palladium-catalyzed asymmetric hydrogenation for enantiopure intermediates:

-

Catalyst : Pd(OAc)₂/(R)-BINAP (2 mol%)

-

Pressure : 50 psi H₂

-

Result : 96% ee, 91% yield

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.35–7.28 (m, 5H, Ar-H)

-

δ 5.15 (s, 2H, CH₂Ph)

-

δ 4.81 (d, J = 9.2 Hz, 1H, NH-Boc)

-

δ 4.12–4.05 (m, 1H, piperidine-H)

¹⁹F NMR (376 MHz, CDCl₃) :

Industrial-Scale Adaptations

WO2014200786A1 details kilogram-scale production:

-

Continuous Flow Fluorination : 85% yield at 10 kg/batch

-

In Situ Boc Protection : Reduces steps from 4 to 2, cutting production time by 40%

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate is C18H25FN2O4, with a molecular weight of 352.4 g/mol. The compound features a piperidine ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents.

Medicinal Chemistry

a. Drug Development

The compound is primarily studied for its role as a precursor in the synthesis of various bioactive molecules. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. For instance, derivatives of this compound have been explored as potential therapeutic agents targeting neurological disorders due to their ability to penetrate the blood-brain barrier effectively .

b. Structure-Activity Relationship (SAR)

Research has indicated that modifications around the piperidine ring can significantly influence the pharmacological profile of derivatives derived from this compound. Studies on SAR have shown that variations in substituents can lead to improved efficacy and selectivity for specific biological targets, such as calcium channels .

Synthesis and Methodology

a. Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Alkylation Reactions : Utilizing alkyl halides to introduce benzyl groups onto the piperidine nitrogen.

- Boc Protection : The Boc group is introduced to protect the amine during subsequent reactions, ensuring selectivity and stability .

b. Case Study: Synthesis Optimization

A study outlined an optimized synthetic route involving the alkylation of tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate with benzyl bromide, leading to high yields of the desired product . This method highlights the compound's versatility in synthetic applications.

Biological Applications

a. Neuropharmacology

The compound has been investigated for its neuropharmacological properties, particularly as a potential treatment for conditions like anxiety and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further research into neuroactive drugs .

b. Calcium Channel Blockers

Research has shown that derivatives of this compound can act as selective T-type calcium channel blockers, which are crucial in managing various cardiovascular and neurological disorders . This highlights the therapeutic potential of this compound in developing new treatments.

Mechanism of Action

The mechanism of action of trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The tert-butoxycarbonyl-protected amino group can be deprotected under physiological conditions, allowing the compound to exert its effects. The benzyl group can also play a role in modulating the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Benzyl 4-aminopiperidine-1-carboxylate

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 234.3 g/mol

- Key Differences: Lacks both the Boc-protected amino group and fluorine atom, reducing steric hindrance and electronic effects. The unprotected amino group at position 4 increases reactivity but limits stability under acidic conditions .

- Applications : Primarily used in early-stage synthetic routes where subsequent functionalization is required.

tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate

- Molecular Formula : C₁₇H₂₄F₂N₂O₂

- Molecular Weight : 326.4 g/mol

- Key Differences: Contains two fluorine atoms at position 3, increasing electronegativity and lipophilicity. Substituted with a benzylamino group at position 4 instead of a Boc-amino group, altering nucleophilicity and hydrogen-bonding capacity .

- Applications : Used in fluorinated drug candidates targeting central nervous system disorders.

Benzyl 4-(((tert-butoxycarbonyl)amino)methyl)-4-fluoropiperidine-1-carboxylate

- Molecular Formula : C₁₉H₂₆F₂N₂O₄

- Molecular Weight : 384.4 g/mol

- Key Differences: Features a Boc-protected aminomethyl group at position 4, introducing additional steric bulk. The difluoro substitution at position 3 enhances metabolic resistance compared to mono-fluorinated analogs .

- Applications : Explored in antiviral and anticancer agents due to its enhanced stability.

Structural and Functional Analysis

Substituent Effects on Reactivity and Stability

| Compound | Fluorine Substitution | Amino Group Protection | Steric Effects | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | 4-F | Boc-protected | Moderate | High |

| Benzyl 4-aminopiperidine-1-carboxylate | None | Unprotected | Low | Low |

| tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate | 3,3-diF | Benzylamino | High | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-Benzyl 3-((tert-butoxycarbonyl)amino)-4-fluoropiperidine-1-carboxylate, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:

- Step 1 : Introduce the Boc group to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

- Step 2 : Fluorination at the 4-position of the piperidine ring using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, monitored by <sup>19</sup>F NMR .

- Step 3 : Benzyl carboxylate introduction via coupling reagents like DCC/HOBt in anhydrous dichloromethane .

- Critical Characterization :

- HPLC-MS to confirm molecular weight and purity.

- <sup>1</sup>H/<sup>13</sup>C NMR to verify stereochemistry (trans-configuration) and functional group integrity .

Q. How can researchers ensure the stability of the tert-butoxycarbonyl (Boc) group during synthesis and storage?

- Methodological Answer :

- Storage : Keep the compound at -20°C in anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis .

- Reaction Conditions : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Use mild bases (e.g., NaHCO3) during workup .

- Stability Monitoring : Track Boc group integrity via FT-IR (C=O stretch at ~1680 cm<sup>-1</sup>) and <sup>1</sup>H NMR (tert-butyl singlet at ~1.4 ppm) .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical inconsistencies in the synthesis of trans-configured piperidine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during cyclization or fluorination steps .

- Crystallographic Validation : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by single-crystal X-ray diffraction using SHELXL for refinement .

- Dynamic Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor trans-isomer formation during ring closure .

Q. How does the 4-fluoro substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom activates adjacent positions for nucleophilic attack (e.g., SN<sup>2</sup> at C-3).

- Cross-Coupling Compatibility : Use Pd-catalyzed couplings (Suzuki-Miyaura) with aryl boronic acids. Note that the Boc group requires inert conditions (e.g., Pd(OAc)2, SPhos ligand, K3PO4 in toluene/water) to prevent cleavage .

- Competing Pathways : Monitor for β-fluorine elimination under basic conditions via GC-MS .

Q. What analytical approaches are recommended to assess the compound’s purity and detect trace impurities in complex matrices?

- Methodological Answer :

- UPLC-QTOF-MS : Achieve high-resolution separation and identify impurities with mass accuracy <2 ppm .

- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/iPrOH = 90:10) to confirm enantiomeric excess (>99% for trans-isomer) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability during storage (decomposition onset >150°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar Boc-protected piperidines?

- Methodological Answer :

- Variable Factors :

- Solvent Purity : Anhydrous THF vs. technical-grade may alter yields by 10–15% .

- Catalyst Lot Variability : Screen multiple batches of Pd catalysts for Suzuki couplings .

- Reproducibility Protocol :

- Standardize reaction monitoring via in-situ IR (e.g., Mettler Toledo ReactIR).

- Report yields as averages of triplicate runs with error margins .

Safety and Handling

Q. What precautions are critical when handling the fluorinated piperidine core under basic conditions?

- Methodological Answer :

- Ventilation : Use fume hoods rated for HF scavenging (DAST reactions release trace HF) .

- PPE : Wear nitrile gloves and polycarbonate face shields during scale-up (>10 g) .

- Waste Disposal : Quench fluorinated byproducts with Ca(OH)2 slurry before aqueous disposal .

Application in Drug Discovery

Q. How is this compound utilized as a building block in peptidomimetic or kinase inhibitor synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.